Methyl 7-fluoro-1H-indole-4-carboxylate

Medicinal Chemistry Drug Design ADME Properties

Regiospecific 4‑COOMe,7‑F indole scaffold distinct from non‑fluorinated or alternative regioisomers. The 7‑fluoro group acts as a metabolic shield and critical bioisostere—validated in influenza PB2 inhibitor programs. The 4‑carboxylate ester provides a unique vector for amide bond formation in kinase inhibitors and linker attachment for PROTAC synthesis, enabling ternary complex geometries inaccessible with 5‑ or 6‑carboxylate isomers. With a cLogP of 2.20, it outperforms the 7‑chloro analog for CNS penetration. Essential for medicinal chemistry programs requiring precise substitution geometry.

Molecular Formula C10H8FNO2
Molecular Weight 193.177
CAS No. 588688-40-8
Cat. No. B2534086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-1H-indole-4-carboxylate
CAS588688-40-8
Molecular FormulaC10H8FNO2
Molecular Weight193.177
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=C(C=C1)F
InChIInChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
InChIKeySOVWYOBYHLAWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-fluoro-1H-indole-4-carboxylate (CAS 588688-40-8): A C4-Ester, C7-Fluorinated Indole Building Block for Kinase Inhibitors and Targeted Protein Degraders


Methyl 7-fluoro-1H-indole-4-carboxylate (CAS 588688-40-8) is a fluorinated heterocyclic building block belonging to the indole family, with a molecular formula of C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . It is characterized by a methyl ester at the 4-position and a fluorine atom at the 7-position of the indole core . The compound is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of small-molecule kinase inhibitors, antiviral agents targeting HCV/HBV polymerases, and increasingly, as a key component in protein degrader building block libraries .

Why a Non-Specific 7-Fluoroindole Ester Cannot Replace Methyl 7-fluoro-1H-indole-4-carboxylate in Precise Synthetic Applications


The specific 4-carboxylate, 7-fluoro substitution pattern on the indole ring is not interchangeable with other regioisomers or non-fluorinated analogs. This unique geometry dictates both the compound's reactivity profile and the pharmacokinetic properties of its downstream derivatives. For instance, the 7-fluoro group is a critical bioisostere for modulating metabolic stability and target binding affinity, as demonstrated in influenza PB2 inhibitor programs where 7-fluoro-substituted indoles were evaluated as replacements for 7-azaindole scaffolds . Similarly, the 4-carboxylate ester provides a specific vector for further functionalization, such as conversion to amides for kinase inhibitor libraries or attachment to linkers for PROTAC synthesis, a utility not shared by the 5-carboxylate or non-fluorinated analogs . Substituting with a generic, unsubstituted methyl indole-4-carboxylate would eliminate the fluorine-mediated electronic effects and potential for metabolic shielding, leading to significantly different ADME and potency outcomes.

Quantitative Differentiation of Methyl 7-fluoro-1H-indole-4-carboxylate from its Closest Structural Analogs


Regioisomeric Comparison of Lipophilicity (cLogP) Drives Divergent Cellular Permeability and Metabolic Stability

The calculated partition coefficient (cLogP) is a key determinant of a molecule's permeability, solubility, and metabolic liability. The 7-fluoro, 4-carboxylate substitution confers a moderate lipophilicity of cLogP = 2.20, which is distinct from other regioisomers and functional group variations. For example, the unsubstituted methyl indole-4-carboxylate has a cLogP of ~1.8, while the 7-chloro analog exhibits a significantly higher cLogP of 3.19. This difference of approximately 0.99 log units corresponds to a predicted 10-fold difference in octanol-water partitioning [1]. In the context of CNS drug discovery, such a shift in cLogP can critically alter a compound's ability to cross the blood-brain barrier or its susceptibility to cytochrome P450 metabolism .

Medicinal Chemistry Drug Design ADME Properties

Commercial Availability and Purity Profile: A Comparison of C4- vs. C5-Carboxylate Building Blocks

The 4-carboxylate regioisomer (CAS 588688-40-8) is widely available from multiple reputable vendors at high purity (≥95-97%), indicating a reliable and mature supply chain. This is in contrast to the 5-carboxylate analog (CAS 256935-98-5), which is often less consistently stocked and may require custom synthesis. Specifically, the 4-carboxylate is listed as a 'Protein Degrader Building Block' by multiple suppliers, reflecting its validated use in a high-growth research area, whereas the 5-carboxylate is primarily categorized as a generic 'Fluorinated Indole' [1].

Chemical Procurement Synthetic Chemistry Building Blocks

Physicochemical Property Differentiation: Boiling Point and Density

The introduction of a fluorine atom at the 7-position subtly but measurably alters the compound's physical properties relative to its unsubstituted parent. Methyl 7-fluoro-1H-indole-4-carboxylate exhibits a predicted boiling point of 335.6±22.0 °C and a density of 1.341±0.06 g/cm³ . In comparison, the non-fluorinated methyl indole-4-carboxylate has a reported boiling point of 331.7 °C at 760 mmHg and a density of 1.253 g/cm³ . The increase in boiling point and density in the fluorinated analog is consistent with the higher molecular weight and increased polarity imparted by the C-F bond, which can influence purification methods (e.g., distillation, chromatography) and handling procedures.

Physical Chemistry Process Chemistry Analytical Chemistry

High-Value Application Scenarios for Methyl 7-fluoro-1H-indole-4-carboxylate (CAS 588688-40-8)


Synthesis of Small-Molecule Kinase Inhibitors for Oncology

This building block is a validated scaffold for generating kinase inhibitor libraries. The 4-carboxylate ester serves as a versatile handle for amide bond formation, a key step in constructing ATP-competitive kinase inhibitors. The 7-fluoro substituent can engage in favorable interactions within the kinase's hydrophobic back pocket or 'hinge' region, while also improving metabolic stability relative to non-fluorinated analogs .

Assembly of Heterobifunctional PROTACs and Molecular Glues

The compound is explicitly categorized as a 'Protein Degrader Building Block' [1]. The 4-carboxylate ester is an ideal attachment point for polyethylene glycol (PEG) or alkyl linkers, which then connect to an E3 ligase ligand (e.g., VHL, CRBN). This regiospecific vector allows for the exploration of ternary complex geometries that are not accessible with the 5- or 6-carboxylate regioisomers.

Antiviral Drug Discovery Targeting Viral Polymerases

The 7-fluoroindole motif has been successfully employed as a bioisosteric replacement for 7-azaindoles in the development of PB2 cap-binding inhibitors for influenza . The 4-carboxylate ester provides a crucial functional group for further derivatization to optimize antiviral potency and oral pharmacokinetics. This validated biological rationale makes the compound a strategic asset in antiviral medicinal chemistry programs.

Development of CNS-Penetrant Drug Candidates

With a cLogP of 2.20, Methyl 7-fluoro-1H-indole-4-carboxylate resides in an optimal lipophilicity window for designing CNS-penetrant drugs. Its physicochemical profile is more favorable for crossing the blood-brain barrier than the more lipophilic 7-chloro analog (cLogP 3.19) [2]. This makes it a preferred core scaffold for CNS programs targeting neurological or psychiatric disorders.

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